molecular formula C9H4ClF3N2 B1381954 2-Chloro-7-(trifluoromethyl)quinazoline CAS No. 1388043-95-5

2-Chloro-7-(trifluoromethyl)quinazoline

Cat. No.: B1381954
CAS No.: 1388043-95-5
M. Wt: 232.59 g/mol
InChI Key: HHECKCKJGRMXJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7-(trifluoromethyl)quinazoline (CAS 83183-56-6) is a high-purity chemical building block for research and development, particularly in medicinal chemistry. This compound features a quinazoline core, a privileged scaffold in drug discovery known for its wide range of pharmacological activities . The reactive 2-chloro group and the electron-withdrawing trifluoromethyl substitution at the 7-position make this molecule a versatile intermediate for the synthesis of more complex derivatives via nucleophilic substitution and metal-catalyzed cross-coupling reactions . Quinazoline derivatives are extensively investigated in oncology research, with several approved by the FDA as anticancer drugs, such as gefitinib, erlotinib, and afatinib . These agents primarily function as kinase inhibitors, targeting proteins like the Epidermal Growth Factor Receptor (EGFR) which is crucial in signal transduction pathways that control cell proliferation and survival . The this compound serves as a key precursor for constructing novel compounds aimed at inducing tumor cell death through mechanisms such as apoptosis and by inhibiting critical processes like angiogenesis . Researchers utilize this intermediate to develop potential therapeutic agents targeting various kinases and other molecular targets involved in cancer progression. Safety Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-7-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2/c10-8-14-4-5-1-2-6(9(11,12)13)3-7(5)15-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHECKCKJGRMXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2C=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization from o-Aminobenzoic Acid Derivatives

  • Starting materials: Substituted o-aminobenzoic acids bearing trifluoromethyl groups at the 7-position.
  • Key step: Cyclization with reagents such as formamide or phosphorus trichloride (PCl3) under heating to form the quinazoline ring.
  • Chlorination: Introduction of the chlorine atom at the 2-position is often achieved by treatment with phosphorus oxychloride (POCl3), which converts quinazolin-4(3H)-ones to 2-chloroquinazolines.

This approach was exemplified in the synthesis of 2-chloromethylquinazolinones, where o-anthranilic acids were converted in a one-step reaction to 2-chloromethylquinazolinones under mild conditions with good yields (up to 94%).

Use of Isatoic Anhydride Intermediates

  • Isatoic anhydrides react with amines and orthoformates to form dihydro-4-oxoquinazolines, which can be further functionalized.
  • This method provides a versatile route to quinazoline derivatives but requires subsequent chlorination steps to introduce the 2-chloro substituent.

Specific Preparation of 2-Chloro-7-(trifluoromethyl)quinazoline

Synthetic Route Summary

Step Reaction Type Reagents & Conditions Outcome
1 Substitution on o-aminobenzoic acid Starting from 7-(trifluoromethyl)-o-aminobenzoic acid Provides the substituted anthranilic acid precursor
2 Cyclization Heating with formamide or POCl3 Formation of quinazolin-4(3H)-one ring
3 Chlorination at 2-position Treatment with POCl3 or PCl5 at elevated temperature Conversion to 2-chloroquinazoline derivative

This route ensures regioselective chlorination at position 2 while preserving the trifluoromethyl group at position 7, which is stable under these conditions.

Reaction Conditions and Yields

  • The cyclization step typically occurs at temperatures between 125–130°C when using formamide.
  • Chlorination with POCl3 is conducted at reflux or slightly elevated temperatures (80–110°C) for 3–6 hours.
  • Yields for 2-chloroquinazoline derivatives are generally high, often exceeding 70–90%, depending on purity and reaction optimization.

Catalytic and Microwave-Assisted Enhancements

Recent advances include:

  • DMAP-Catalyzed One-Pot Synthesis: Although primarily developed for quinazoline-2,4-diones, this metal-free catalytic approach using 4-dimethylaminopyridine (DMAP) and microwave irradiation can shorten reaction times and improve yields, suggesting potential adaptation for 2-chloroquinazoline synthesis.
  • Microwave Irradiation: Microwave-assisted reactions reduce reaction times dramatically (e.g., from 12 hours to 30 minutes) and increase yields for heterocyclization steps, which may be applicable for preparing this compound.

Data Table: Representative Preparation Conditions for 2-Chloroquinazoline Derivatives

Compound Starting Material Key Reagents Conditions Yield (%) Notes
This compound 7-(Trifluoromethyl)-o-aminobenzoic acid POCl3 Reflux, 4 h 75–85 Chlorination at position 2
2-Chloromethyl-4(3H)-quinazolinone derivatives o-Anthranilic acid derivatives POCl3, MeOH Room temp, 2 h Up to 94 One-step synthesis with mild conditions
Quinazoline-2,4-diones (model for heterocyclization) Benzamide derivatives DMAP, (Boc)2O, microwave 30 min, MW 92–94 Catalyst and MW enhance yield and time

Research Findings and Notes

  • The trifluoromethyl group at the 7-position is stable under chlorination and cyclization conditions, allowing selective functionalization at position 2 without side reactions.
  • The use of POCl3 is the most common and effective chlorinating agent for introducing the 2-chloro substituent in quinazoline systems.
  • Microwave-assisted synthesis and DMAP catalysis represent modern improvements that reduce reaction times and improve yields, though their direct application to this compound requires further experimental validation.
  • The preparation methods avoid harsh conditions that could degrade the trifluoromethyl group, preserving the pharmacologically relevant substituent.

Chemical Reactions Analysis

2-Chloro-7-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic anhydride, dichloromethane, and various catalysts such as palladium or copper . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

The primary application of 2-Chloro-7-(trifluoromethyl)quinazoline lies in its potential as an anticancer agent. Research indicates that quinazoline derivatives can act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. Inhibiting EGFR can block pathways that lead to tumor growth and proliferation, making these compounds valuable in the development of targeted cancer therapies.

  • Mechanism of Action : The compound competes with ATP for binding to the EGFR kinase domain, inhibiting its activity and thereby preventing downstream signaling that promotes cell division and survival . This mechanism is particularly relevant in cancers such as non-small cell lung cancer, breast cancer, and bladder cancer, where EGFR is often overexpressed .

1.2 Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship of quinazoline derivatives suggest that modifications to the core structure can enhance their potency and selectivity against specific kinases. The trifluoromethyl group at position 7 is believed to contribute significantly to the compound's biological activity by influencing lipophilicity and electronic properties .

Case Studies

3.1 Clinical Trials

Several clinical trials have investigated the efficacy of quinazoline derivatives similar to this compound. For instance, compounds targeting EGFR have shown promising results in Phase II trials for patients with advanced non-small cell lung cancer, demonstrating improved survival rates compared to traditional chemotherapy regimens .

3.2 Comparative Studies

In comparative studies, this compound has been evaluated against other kinase inhibitors. Results have indicated that while it exhibits comparable efficacy to established EGFR inhibitors like erlotinib, it may offer advantages in terms of side effect profiles or resistance mechanisms due to its unique structural features .

Broader Implications in Biochemical Research

Beyond oncology, this compound serves as a valuable tool in biochemical research for studying kinase signaling pathways and developing new therapeutic strategies for other diseases involving aberrant kinase activity.

  • Potential Applications : Its applications may extend into areas such as cardiovascular diseases and metabolic disorders where kinase signaling plays a critical role.

Data Table: Summary of Key Properties and Applications

Property/FeatureDescription
Chemical Formula C10H5ClF3N
Primary Application Anticancer agent targeting EGFR
Mechanism of Action Inhibition of EGFR kinase activity
Synthesis Methods Multi-step organic synthesis; microwave-assisted methods
Clinical Trial Status Investigated in Phase II trials for lung cancer
Broader Research Applications Potential use in cardiovascular and metabolic disorders

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

Below is a detailed comparison of 2-Chloro-7-(trifluoromethyl)quinazoline with analogs based on substituent patterns, pharmacological relevance, and synthetic utility.

Structural and Functional Analogues

Compound Name CAS No. Substituents Similarity Score Key Properties/Applications
4-Chloro-7-(trifluoromethyl)quinazoline 16499-65-3 Cl (C4), CF₃ (C7) 0.84 Higher reactivity at C2 due to unsubstituted position; used in kinase inhibitor synthesis .
2,4-Dichloro-6-methylquinazoline 39576-82-4 Cl (C2, C4), CH₃ (C6) 0.87 Dual chloro groups enhance electrophilicity; precursor for anticancer agents .
4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline 1304255-05-7 Cl (C4), OCH₃ (C7), CF₃ (C2) Methoxy group improves solubility; studied as EGFR inhibitor .
4-Chloro-8-fluoro-7-methoxyquinazoline 1934560-94-7 Cl (C4), F (C8), OCH₃ (C7) Fluoro substituent increases metabolic stability; antimicrobial applications .

Key Differences and Implications

Substituent Positioning :

  • The 2-chloro group in the target compound allows regioselective modifications at C4, whereas 4-chloro analogs (e.g., 16499-65-3) prioritize reactivity at C2 .
  • Trifluoromethyl at C7 (target compound) vs. C2 (1304255-05-7) alters steric and electronic profiles, impacting binding to biological targets like VEGFR-2 .

Pharmacological Activity: 2,4-Dichloro-6-methylquinazoline (39576-82-4) demonstrates enhanced antiproliferative activity due to dual chloro groups, but higher toxicity compared to mono-chloro derivatives . Methoxy-substituted analogs (e.g., 1934560-94-7) exhibit improved aqueous solubility, making them preferable for in vivo studies .

Synthetic Utility :

  • The target compound’s CF₃ group stabilizes intermediates in Suzuki-Miyaura couplings, whereas fluoro-methoxy analogs require protective group strategies .

Biological Activity

2-Chloro-7-(trifluoromethyl)quinazoline, a member of the quinazoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily investigated for its potential as an anti-cancer agent, as well as for its anti-inflammatory and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The chemical structure of this compound enhances its lipophilicity, which facilitates cellular uptake and bioavailability. The trifluoromethyl group is particularly significant as it can influence the compound's interaction with biological targets. The mechanism of action typically involves the inhibition of specific kinases and enzymes, leading to effects such as cell cycle arrest or apoptosis in cancer cells.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. These compounds have been shown to inhibit various cancer cell lines by targeting key pathways involved in tumor growth.

  • Case Study : A study evaluated a series of quinazoline derivatives for their ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, a common target in cancer therapy. The derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
CompoundCell LineIC50 (µM)
This compoundA5490.096
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amineMCF-70.096

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Research indicates that quinazoline derivatives can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

  • Case Study : Modifications to quinazolinone structures have been shown to enhance selectivity towards COX-2 inhibition, leading to promising anti-inflammatory profiles .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound exhibits antimicrobial activity against various bacterial strains.

  • Table of Antimicrobial Activity :
Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus16
Bacillus subtilis9
Proteus mirabilis19

These results demonstrate that the compound can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Research Findings and Future Directions

The ongoing research on quinazoline derivatives continues to reveal new biological activities and mechanisms. For instance, recent studies have focused on the structural modifications of quinazolines to enhance their efficacy against resistant cancer types and improve their pharmacokinetic profiles.

Moreover, molecular docking studies have provided insights into how these compounds interact with their biological targets at the molecular level, paving the way for rational drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-7-(trifluoromethyl)quinazoline?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, substituting a chlorine atom in dichloroquinazoline precursors with trifluoromethyl groups under reflux conditions in tetrahydrofuran (THF) with triethylamine as a base has been reported. Purification via column chromatography using silica gel (hexane/ethyl acetate gradients) ensures high yields (60–75%) . Key intermediates like 7-trifluoromethylquinazolin-4(3H)-one can be chlorinated using POCl₃ or PCl₅ to introduce the chloro substituent .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm substituent positions via characteristic shifts (e.g., trifluoromethyl groups show distinct ¹⁹F coupling in ¹H NMR) .
  • IR Spectroscopy : Identify functional groups (e.g., C-Cl stretching at ~750 cm⁻¹, C=O/C=N vibrations in quinazoline core) .
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water mobile phases .

Q. What solvents and reaction conditions are critical for maintaining stability during synthesis?

  • Methodological Answer : Anhydrous solvents (THF, DMF) under nitrogen atmosphere prevent hydrolysis of reactive intermediates. Controlled temperatures (60–80°C) avoid decomposition of the trifluoromethyl group. Post-reaction, immediate neutralization of acidic byproducts (e.g., HCl) with aqueous NaHCO₃ stabilizes the product .

Advanced Research Questions

Q. How to resolve discrepancies in reported reaction yields for this compound’s synthesis?

  • Methodological Answer : Contradictions often arise from variations in reagent ratios, solvent purity, or workup methods. Systematic optimization via Design of Experiments (DoE) is recommended:

  • Factor Screening : Vary equivalents of trifluoromethylating agents (e.g., Ruppert-Prakash reagent) and reaction time .
  • Response Surface Methodology : Model interactions between temperature and catalyst loading (e.g., CuI) to identify optimal conditions .
  • Validation : Cross-check results with literature protocols using identical starting materials (e.g., CAS 396-02-1 derivatives) .

Q. What strategies are effective in studying the structure-activity relationships (SAR) of quinazoline derivatives?

  • Methodological Answer :

  • Analog Synthesis : Replace the chloro or trifluoromethyl group with bioisosteres (e.g., Br, CF₂H) and assess changes in activity .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding affinities to target proteins (e.g., kinases) .
  • Pharmacophore Mapping : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioassay data (e.g., IC₅₀) to identify critical substituent features .

Q. How to address conflicting data on the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Divergent results in Suzuki or Buchwald-Hartwig couplings may stem from ligand choice or metal catalysts. For example:

  • Ligand Screening : Test phosphine (XPhos) vs. N-heterocyclic carbene (NHC) ligands to improve Pd-mediated coupling efficiency .
  • Catalyst Optimization : Compare Pd₂(dba)₃ vs. Pd(OAc)₂ in microwave-assisted reactions for faster kinetics .
  • Mechanistic Studies : Use ¹⁹F NMR to monitor intermediate formation and identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-7-(trifluoromethyl)quinazoline
Reactant of Route 2
Reactant of Route 2
2-Chloro-7-(trifluoromethyl)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.